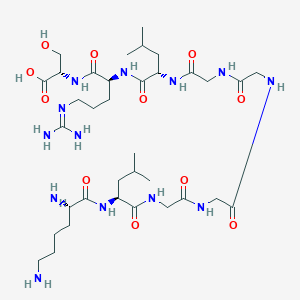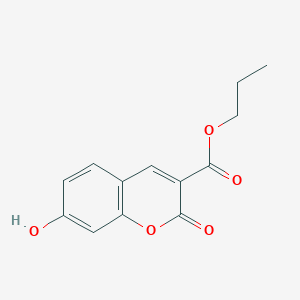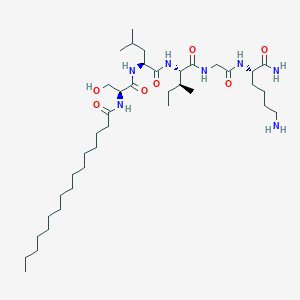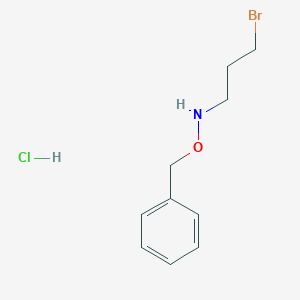
L-Lysyl-L-leucylglycylglycylglycylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysyl-L-leucylglycylglycylglycylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine is a synthetic peptide composed of multiple amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Lysyl-L-leucylglycylglycylglycylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves automated synthesizers that can handle large-scale synthesis. These machines follow similar steps to SPPS but are optimized for efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various amino acid derivatives and coupling agents like HATU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or disulfides, while reduction can yield free thiols.
Aplicaciones Científicas De Investigación
Chemistry
Peptides are used as building blocks for more complex molecules and as catalysts in certain reactions.
Biology
Peptides play crucial roles in cell signaling, enzyme activity, and structural functions. They are often used in research to study protein interactions and functions.
Medicine
Peptides are explored for their therapeutic potential, including as antibiotics, antivirals, and anticancer agents. They can also be used in vaccine development and as diagnostic tools.
Industry
Peptides are used in various industrial applications, including as additives in cosmetics and as components in nanomaterials.
Mecanismo De Acción
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including:
Receptors: Binding to cell surface receptors to modulate signaling pathways.
Enzymes: Inhibiting or activating enzyme activity.
Membranes: Integrating into cell membranes to alter permeability or signaling.
Comparación Con Compuestos Similares
Similar Compounds
L-Lysyl-L-leucylglycylglycylglycylglycyl-L-leucyl-L-ornithyl-L-serine: A similar peptide without the diaminomethylidene modification.
L-Lysyl-L-leucylglycylglycylglycylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine: A similar peptide with a threonine residue instead of serine.
Uniqueness
The unique sequence and modifications of L-Lysyl-L-leucylglycylglycylglycylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine may confer specific properties, such as enhanced stability, binding affinity, or biological activity, compared to other peptides.
Propiedades
Número CAS |
646062-27-3 |
|---|---|
Fórmula molecular |
C35H65N13O11 |
Peso molecular |
844.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C35H65N13O11/c1-19(2)12-23(47-30(54)21(37)8-5-6-10-36)31(55)44-16-28(52)42-14-26(50)41-15-27(51)43-17-29(53)45-24(13-20(3)4)33(57)46-22(9-7-11-40-35(38)39)32(56)48-25(18-49)34(58)59/h19-25,49H,5-18,36-37H2,1-4H3,(H,41,50)(H,42,52)(H,43,51)(H,44,55)(H,45,53)(H,46,57)(H,47,54)(H,48,56)(H,58,59)(H4,38,39,40)/t21-,22-,23-,24-,25-/m0/s1 |
Clave InChI |
DSDFKKSUOIZCQU-KEOOTSPTSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one](/img/structure/B12589040.png)

![3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12589049.png)
![Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B12589053.png)


![5-[(2-Aminophenyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12589069.png)


![N-[2-(Trifluoroacetyl)phenyl]benzamide](/img/structure/B12589085.png)
![{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12589095.png)
![1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol](/img/structure/B12589096.png)
![2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol](/img/structure/B12589110.png)

